molecular formula C6H10O2S2 B8540850 2,2'-[Dithiobis(methylene)]bis[oxirane] CAS No. 86840-27-9

2,2'-[Dithiobis(methylene)]bis[oxirane]

Cat. No. B8540850
M. Wt: 178.3 g/mol
InChI Key: ZXACHZITICPUKS-UHFFFAOYSA-N
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Patent
US09242947B2

Procedure details

Next, a mixed solution of bis(3-chloro-2-hydroxypropyl)disulfide described above and 250 g of methanol was dripped into a reaction vessel containing a mixed solvent consisting of 500 g of toluene and 240 g of 47% aqueous solution of sodium hydroxide with the temperature of the solution in the reaction vessel being maintained at 0 to 10° C. At the point of the completion, no scum-like insoluble matter was generated. 100 g of toluene was added to carry out extraction, the aqueous layer was removed, and the organic layer was washed with 180 g of water three times. After that, no scum-like insoluble matter was generated. After that, the solvent was distilled away, thereby obtaining 171 g of bis(β-epoxypropyl)disulfide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five
Quantity
500 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:12])[CH2:4][S:5][S:6][CH2:7][CH:8]([OH:11])[CH2:9]Cl.CO.[OH-].[Na+]>C1(C)C=CC=CC=1>[O:11]1[CH2:9][CH:8]1[CH2:7][S:6][S:5][CH2:4][CH:3]1[O:12][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CSSCC(CCl)O)O
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
CO
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
500 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was dripped into a reaction vessel
ADDITION
Type
ADDITION
Details
containing a mixed solvent
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
WASH
Type
WASH
Details
the organic layer was washed with 180 g of water three times
DISTILLATION
Type
DISTILLATION
Details
After that, the solvent was distilled away

Outcomes

Product
Name
Type
product
Smiles
O1C(CSSCC2CO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 171 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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